molecular formula C12H15ClN2O2 B592302 Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate CAS No. 494767-22-5

Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Cat. No. B592302
M. Wt: 254.714
InChI Key: DKWPEZZBXCBPAG-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 . It is a heterocyclic compound containing a pyrrole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate consists of a pyrrole moiety fused to a pyridine nucleus . This structure contains two important pharmacophores, i.e., pyrrole and pyridine .


Physical And Chemical Properties Analysis

Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate has a molecular weight of 254.71 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Enantioselective Synthesis and Cyclization

A significant application involves the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method offers a practical and efficient approach to synthesize chiral pyrrolidine derivatives with high yields and excellent enantiomeric excesses. Such compounds are valuable in drug development and synthetic chemistry due to their biological activity and potential as building blocks for more complex molecules (Chung et al., 2005).

Crystallographic and Computational Studies

The compound has also been a subject of crystallographic and computational analyses, as seen in the synthesis and characterization of related thieno[2,3-c]pyridine derivatives. These studies not only provide insights into the structural aspects of such compounds but also their potential interactions, which can be crucial for designing materials with specific properties (Çolak et al., 2021).

Chemical Transformations and Functional Group Reactions

Another research direction includes exploring the chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, demonstrating the versatility of tert-butyl substituted pyridines in organic synthesis. These transformations enable the synthesis of diverse functionalized pyridine derivatives, highlighting the utility of tert-butyl substituted pyridines in constructing complex molecular architectures with potential applications in drug design and materials science (Moskalenko & Boev, 2014).

Future Directions

The pyrrolopyridine scaffold, which includes Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate, has been the subject of many pharmacological studies over the last hundred years due to their structure containing two important pharmacophores, i.e., pyrrole and pyridine . Future research may focus on developing new compounds containing this scaffold to explore their potential in treating various diseases .

properties

IUPAC Name

tert-butyl 4-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4,6H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWPEZZBXCBPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

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